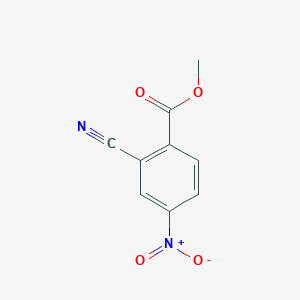
N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin). Nicotinamide plays a crucial role in cellular energy metabolism and has been shown to influence oxidative stress and modulate pathways related to cellular survival and death. It is involved in various cellular pathways, including those governed by forkhead transcription factors, sirtuins, protein kinase B (Akt), Bad, caspases, and poly (ADP-ribose) polymerase. These pathways are significant in determining cellular longevity, survival, and the progression of diseases such as cancer .
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex and involves multiple steps. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel herbicides. These compounds, including a similar structure to the one , showed promising herbicidal activity, indicating the potential for agricultural applications . Another synthesis approach involved the condensation of nicotinoyl hydrazide with various residues to obtain spin-labeled analogs of nicotinamide, which could be used for further biochemical studies .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be characterized by single-crystal diffraction and thermal studies. For instance, multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, revealing complex supramolecular synthons and hydrates that stabilize the crystal structures . These findings are crucial for understanding the molecular interactions and stability of nicotinamide derivatives, including this compound.
Chemical Reactions Analysis
Nicotinamide and its derivatives can undergo various chemical reactions. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD) was synthesized by reacting chloroacetaldehyde with the coenzyme, which resulted in a compound with distinct fluorescence properties that could be used in biochemical assays . This demonstrates the reactivity of nicotinamide derivatives and their potential for creating novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the synthesis of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide resulted in compounds with significant antimicrobial and antifungal activities. These activities were confirmed by spectral data and evaluated using agar well diffusion, showing that the derivatives have good potential as antimicrobial agents . The molecular docking studies further supported the biological activity of these compounds, indicating their interactions with specific enzymes.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(21-11-12-24(27-17-21)30-22-14-16-29-18-22)26-15-13-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22-23H,13-16,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHZIKZHNGFGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)





![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)